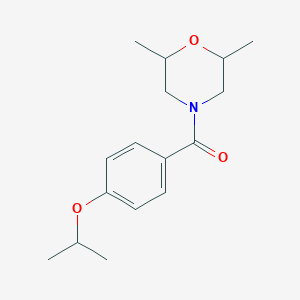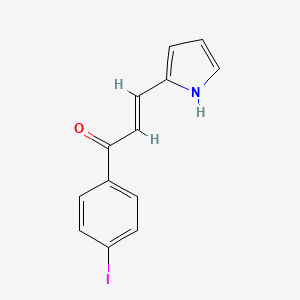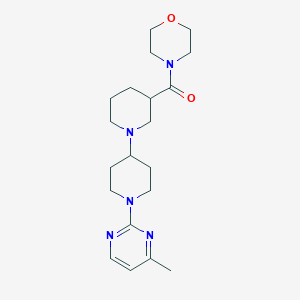![molecular formula C19H27N3O4S B5402277 5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B5402277.png)
5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine sulfonyl group, and a phenyl group.
Preparation Methods
The synthesis of 5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Scientific Research Applications
5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the attached functional groups play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of 5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(propan-2-yl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14(2)22-13-15(12-18(22)23)19(24)20-16-6-8-17(9-7-16)27(25,26)21-10-4-3-5-11-21/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFWOEXQUMTBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5402194.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5402210.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)





![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
![1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B5402305.png)
